Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C19H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a phenyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.
Substitution: The Boc protecting group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or cyclohexyl derivatives.
Substitution: Formation of deprotected amines or carboxylic acids.
Scientific Research Applications
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the phenyl and ester groups contribute to its reactivity. The compound can act as a precursor to more active molecules, which can interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.
Ethyl cis-3-Phenylpiperidine-4-carboxylate Hydrochloride: Similar structure but in the hydrochloride salt form.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3S,4R)-3-phenylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
RUKNPFBJQDRKIS-HZPDHXFCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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